molecular formula C23H28N2O2 B5303944 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one

Cat. No. B5303944
M. Wt: 364.5 g/mol
InChI Key: FHHWAJIWDXGORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound with a diazepine ring structure. It is a potent antagonist of the GABA(A) receptor, which is a neurotransmitter receptor in the brain. Ro 15-4513 has been widely used in scientific research to study the mechanism of action of GABA(A) receptors and their role in various physiological and pathological conditions.

Mechanism of Action

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the GABA(A) receptor. It binds to the same site on the receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA and prevents its inhibitory effect on neuronal activity. This leads to an increase in neuronal excitability and can cause convulsions and other neurological symptoms.
Biochemical and physiological effects:
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several biochemical and physiological effects on the brain and other organs. It can cause convulsions, tremors, and other neurological symptoms by blocking the inhibitory effect of GABA on neuronal activity. It can also affect the release of other neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and addiction. 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has been shown to reduce alcohol consumption in animal models and has been studied as a potential treatment for alcoholism.

Advantages and Limitations for Lab Experiments

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has some limitations for lab experiments. It can cause convulsions and other neurological symptoms at high doses, which can limit its use in certain experiments. It also has a short half-life in the body, which can make it difficult to maintain a stable concentration in experiments.

Future Directions

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several potential future directions for scientific research. It could be studied as a potential treatment for alcoholism and other addictive disorders. It could also be used to study the role of GABA(A) receptors in other neurological and psychiatric conditions such as anxiety, depression, and schizophrenia. Additionally, 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 could be used to develop new drugs that target the GABA(A) receptor and have fewer side effects than current drugs.

Synthesis Methods

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 can be synthesized in several ways, but the most common method involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has been extensively used in scientific research to study the mechanism of action of GABA(A) receptors. It is a potent antagonist of the receptor, which means it blocks the binding of GABA to the receptor and prevents its inhibitory effect on neuronal activity. By studying the effects of 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 on GABA(A) receptors, researchers have gained insights into the role of these receptors in various physiological and pathological conditions such as anxiety, epilepsy, and alcoholism.

properties

IUPAC Name

4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-4-21-16-24(23(27)20-13-17(2)12-18(3)14-20)11-10-22(26)25(21)15-19-8-6-5-7-9-19/h5-9,12-14,21H,4,10-11,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHWAJIWDXGORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one

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